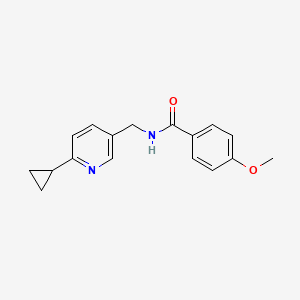
N-((6-cyclopropylpyridin-3-yl)methyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-((6-cyclopropylpyridin-3-yl)methyl)-4-methoxybenzamide" is a structurally complex molecule that is likely to be of interest in the field of medicinal chemistry due to its potential biological activity. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with methoxybenzamide structures and their synthesis, molecular structure, and potential applications in pharmacology and cancer research.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, metalation, and the introduction of various functional groups to achieve the desired properties. For example, the synthesis of a related compound with antiproliferative activity involved condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and further condensation steps . Another example is the directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide, which was used to introduce a methyl group into the benzamide structure . These methods could potentially be adapted for the synthesis of "N-((6-cyclopropylpyridin-3-yl)methyl)-4-methoxybenzamide."
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The crystal structure of one such compound was determined, showing that it belongs to the tetragonal system with specific geometric parameters . Density functional theory (DFT) calculations, including HOMO and LUMO energy analysis and molecular electrostatic potential (MEP) surface mapping, provide insights into the electronic characteristics of these molecules . These analyses are essential for understanding how "N-((6-cyclopropylpyridin-3-yl)methyl)-4-methoxybenzamide" might interact with biological targets.
Chemical Reactions Analysis
The chemical reactions involving benzamide derivatives are diverse and can be tailored to achieve specific pharmacological properties. For instance, the introduction of a cyanopyridinyl group into the piperazine ring of a benzamide derivative was performed to enable radiolabeling with carbon-11, which is useful for positron emission tomography (PET) imaging . The reactivity of these compounds under different conditions can lead to the formation of various analogs with altered affinity and selectivity for biological receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as lipophilicity, are critical for their pharmacokinetic profile, including brain penetration and nonspecific binding. Compounds with optimized log P values have been shown to rapidly enter the central nervous system in animal models . Additionally, the development of an industrial process for a potent PDE IV type inhibitor highlights the importance of reaction conditions for safety, economics, and environmental impact, as well as the need for high-quality product generation and impurity removal .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Studies on derivatives of benzamides, including compounds structurally related to N-((6-cyclopropylpyridin-3-yl)methyl)-4-methoxybenzamide, have demonstrated antimicrobial properties. For instance, a series of thiazole-containing benzamides were synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibited significant inhibitory effects against various strains of bacteria and fungi, suggesting their potential as therapeutic agents for microbial diseases (Desai et al., 2013).
Neuroleptic Properties
Substituted salicylamides, which share a part of the chemical backbone with N-((6-cyclopropylpyridin-3-yl)methyl)-4-methoxybenzamide, have been explored for their neuroleptic (antipsychotic) properties. These compounds have shown promise in blocking dopamine receptors, indicating potential applications in the treatment of psychiatric disorders such as schizophrenia (de Paulis et al., 1985).
C-H Activation and Chemical Synthesis
In the field of chemical synthesis, compounds like N-((6-cyclopropylpyridin-3-yl)methyl)-4-methoxybenzamide serve as substrates in catalyzed reactions, demonstrating the utility of C-H activation techniques. This approach facilitates the formation of complex molecules and is valuable for the development of pharmaceuticals and materials science (Xu et al., 2018).
Antagonistic Activity on Cellular Receptors
Research on similar compounds has identified antagonistic activity on specific cellular receptors, such as the alphavbeta3 receptor, which plays a role in bone turnover and osteoporosis. These findings highlight the potential of benzamide derivatives in the development of treatments for diseases involving receptor-mediated pathways (Hutchinson et al., 2003).
Antibacterial and Enzymatic Inhibition
Benzamide derivatives, including those related to N-((6-cyclopropylpyridin-3-yl)methyl)-4-methoxybenzamide, have been shown to inhibit bacterial cell division proteins like FtsZ, demonstrating potential as antibacterial agents. This inhibitory action suggests a novel approach to targeting bacterial growth and division, offering a pathway to developing new antibiotics (Ohashi et al., 1999).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-15-7-5-14(6-8-15)17(20)19-11-12-2-9-16(18-10-12)13-3-4-13/h2,5-10,13H,3-4,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSYWLPUZPSXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-3-[amino(4-methylpiperazin-1-yl)methylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B3010713.png)

![N-(3-bromophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3010715.png)
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B3010717.png)


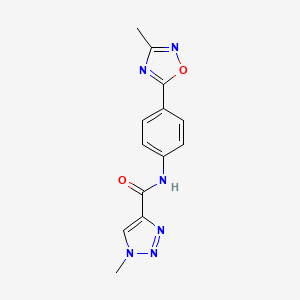
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010726.png)
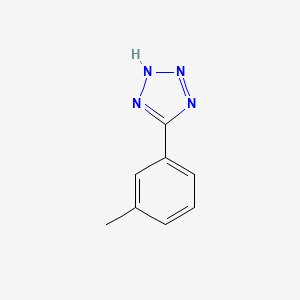
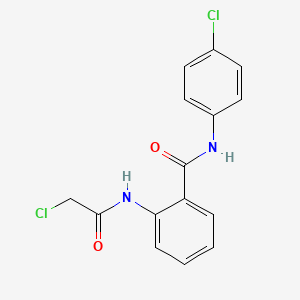
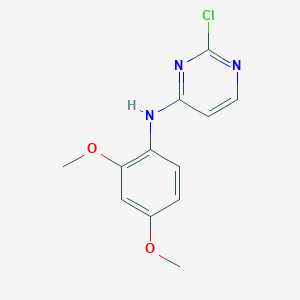
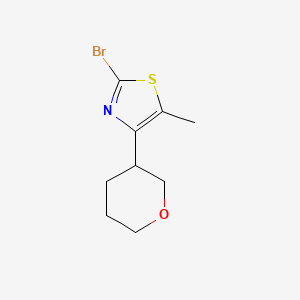
![3-allyl-2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3010733.png)
![2-chloro-N-(cyclopropylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010734.png)